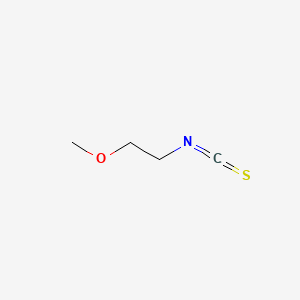
9,10-双(4-甲氧基苯基)蒽
描述
9,10-Bis(4-methoxyphenyl)anthracene (9,10-Bis-MPA) is an organic compound that is widely used in scientific research. It is a polycyclic aromatic hydrocarbon (PAH) that has been used in a variety of studies, from studying the effects of environmental pollutants to understanding the role of certain biochemical pathways in health and disease. 9,10-Bis-MPA is a stable, non-toxic, and relatively inexpensive compound that has become a valuable tool for researchers in the field of biochemistry.
科学研究应用
Organic Light-Emitting Diodes (OLEDs)
9,10-Bis(4-methoxyphenyl)anthracene: is a promising candidate for use in OLEDs due to its photophysical properties. It exhibits high thermal stability and blue emission with a high quantum yield, making it suitable for blue-emitting materials in OLED displays .
Electroluminescent Materials
This compound’s electroluminescent properties have been explored for potential application in organic electroluminescent devices. Its ability to emit light upon electrical excitation can be harnessed for flat-panel displays and lighting applications .
Photophysical Research
The photophysical properties of 9,10-Bis(4-methoxyphenyl)anthracene have been extensively studied. Research indicates that different substituents can strongly affect its optical properties, which is crucial for the development of new photophysical materials .
Electrochemical Studies
The electrochemical properties of anthracene derivatives, including this compound, have been investigated. Studies show that the HOMO-LUMO energy gaps decrease as the degree of conjugation increases, which is significant for understanding charge transport in organic semiconductors .
Organic Semiconductor Building Blocks
As a building block for organic semiconductors, 9,10-Bis(4-methoxyphenyl)anthracene contributes to the development of materials with desirable charge transport properties for use in organic transistors and solar cells .
Upconversion Applications
Anthracene derivatives are being considered to increase the apparent anti-Stokes shift in upconversion applications. This process is important for developing materials that can convert low-energy photons into higher-energy photons .
Synthesis and Characterization
The synthesis of 9,10-Bis(4-methoxyphenyl)anthracene via Suzuki/Sonogashira cross-coupling reactions and its subsequent characterization through methods like X-ray crystallography and thermogravimetric analysis is a vital application in chemical research .
Structure-Property Relationship Studies
Understanding the relationship between molecular structure and material properties is essential in materials science9,10-Bis(4-methoxyphenyl)anthracene serves as a model compound for studying how terminal substitutions influence packing structures and, consequently, material properties .
作用机制
Target of Action
This compound is often used in the field of organic semiconductors and organic light-emitting diodes (OLEDs) .
Mode of Action
The mode of action of 9,10-Bis(4-methoxyphenyl)anthracene is primarily through its photophysical properties. It is known to exhibit fluorescence when exposed to certain wavelengths of light . This property is utilized in OLEDs where it contributes to the emission of light .
Biochemical Pathways
Given its use in oleds, it likely interacts with other organic compounds to facilitate the emission of light .
Result of Action
The primary result of the action of 9,10-Bis(4-methoxyphenyl)anthracene is the emission of light in OLED devices . When incorporated into an OLED device and subjected to an electric current, it emits light of a specific wavelength .
Action Environment
The action of 9,10-Bis(4-methoxyphenyl)anthracene is influenced by environmental factors such as temperature and exposure to light. For instance, it has a melting point of 283°C , indicating that it can withstand high temperatures. Additionally, its photophysical properties suggest that its behavior may change under different lighting conditions .
属性
IUPAC Name |
9,10-bis(4-methoxyphenyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O2/c1-29-21-15-11-19(12-16-21)27-23-7-3-5-9-25(23)28(26-10-6-4-8-24(26)27)20-13-17-22(30-2)18-14-20/h3-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYCXBAOXVVIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179409 | |
| Record name | 9,10-Bis(4-methoxyphenyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Bis(4-methoxyphenyl)anthracene | |
CAS RN |
24672-76-2 | |
| Record name | 9,10-Di-p-anisylanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024672762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Bis(4-methoxyphenyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-DI-P-ANISYLANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLS3CT1D5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of methoxy groups influence the reactivity of 9,10-bis(4-methoxyphenyl)anthracene cation radical (DAA•+) compared to the unsubstituted 9,10-diphenylanthracene cation radical (DPA•+)?
A: Research indicates a significant difference in the reaction kinetics of DAA•+ with methanol compared to DPA•+. While both cation radicals react with methanol, the presence of methoxy groups in DAA•+ leads to a change in the reaction mechanism. [] The rate law for DAA•+ is second order with respect to the cation radical and first order with respect to methanol (-d[DAA•+]/dt = k[DAA•+]2[MeOH]), unlike DPA•+, which follows a rate law of -d[DPA•+]/dt = k[DPA•+][MeOH]2. [] This difference suggests that the methoxy groups, despite their typical stabilizing effect on aromatic cation radicals, can accelerate the reaction by stabilizing reaction intermediates specific to the observed mechanism. []
Q2: What are the practical implications of the observed change in reaction mechanism for DAA•+?
A: Understanding the distinct reactivity of DAA•+ with methanol, influenced by the methoxy substituents, is crucial for predicting its behavior in various chemical reactions. This knowledge is particularly relevant for applications where DAA•+ might be generated as a reactive intermediate, such as in organic synthesis or photochemical processes. Further investigation into the specific stabilized intermediates could offer valuable insights for controlling reaction pathways and potentially tailoring new materials with specific properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



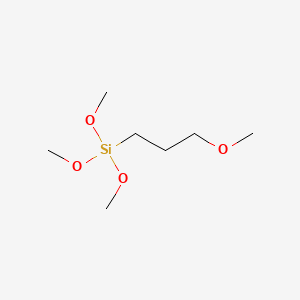

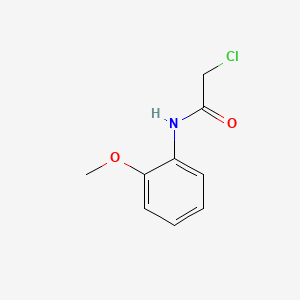
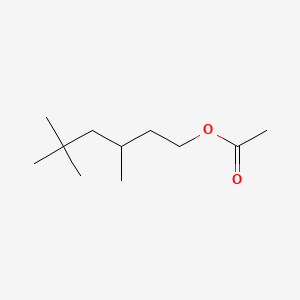
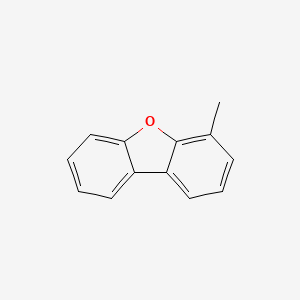

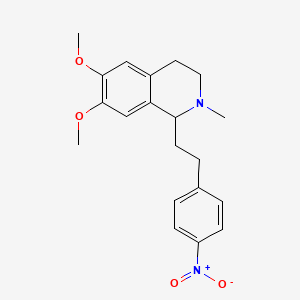



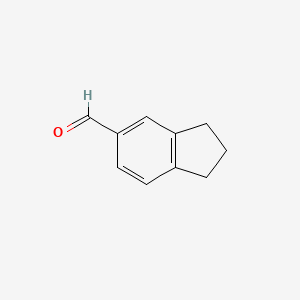

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-3'-methyl-2'-(phenylamino)-](/img/structure/B1583186.png)
